Cas no 824943-40-0 ((2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride)
(2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (2S,5R)-5-Hydroxypipecolic acid hydrochloride
- (2S,5R)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride
- (2S)-trans-5-Hydroxy-piperidin-2-carbonsaeure,Hydrochlorid
- (2S)-trans-5-hydroxy-piperidine-2-carboxylic acid,hydrochloride
- (2S,5R)-5-hydroxypipecolic acid
- (2S,5R)-5-Hydroxypipecolic acid HCl
- (2S,5R)-5-hydroxy-piperidine-2-carboxylic acid hydrochloride
- trans-5-Hydroxy-L-pipecolinsaeure-hydrochlorid
- 2-Piperidinecarboxylic acid, 5-hydroxy-, hydrochloride, (2S,5R)- (9CI)
- AKOS015940999
- (2S,5R)-5-hydroxypiperidine-2-carboxylicAcidHydrochloride
- (2S,5R)-5-hydroxypiperidine-2-carboxylic acid;hydrochloride
- 824943-40-0
- (2S,5R)-5-Hydroxypiperidine-2-carboxylic acid HCl
- AM9561
- DTXSID30463669
- DK-0229
- MFCD07776737
- A902405
- CS-0138320
- 2-Piperidinecarboxylic acid, 5-hydroxy-, hydrochloride, (2S,5R)-
- (2S,5R)-5-hydroxy-2-Piperidinecarboxylic acid HCl
- rel-(2R,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride
- 880764-00-1
- (2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride
-
- MDL: MFCD07776737
- Inchi: 1S/C6H11NO3.ClH/c8-4-1-2-5(6(9)10)7-3-4;/h4-5,7-8H,1-3H2,(H,9,10);1H/t4-,5+;/m1./s1
- InChI Key: ZWHYCCWEJZJLHW-JBUOLDKXSA-N
- SMILES: C([C@H]1NC[C@H](O)CC1)(=O)O.Cl
Computed Properties
- Exact Mass: 181.05100
- Monoisotopic Mass: 181.0505709g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 137
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 69.6Ų
Experimental Properties
- Color/Form: No data available
- Density: Not available
- Melting Point: Not available
- Boiling Point: Not available
- Flash Point: Not available
- PSA: 69.56000
- LogP: 0.31470
- Vapor Pressure: Not available
(2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM181410-1g |
(2S,5R)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride |
824943-40-0 | 97% | 1g |
$888 | 2021-08-05 | |
| Alichem | A129005208-100mg |
(2S,5R)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride |
824943-40-0 | 97% | 100mg |
$252.28 | 2023-09-01 | |
| Alichem | A129005208-250mg |
(2S,5R)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride |
824943-40-0 | 97% | 250mg |
$372.40 | 2023-09-01 | |
| Alichem | A129005208-1g |
(2S,5R)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride |
824943-40-0 | 97% | 1g |
$997.50 | 2023-09-01 | |
| TRC | A434040-5mg |
(2S,5R)-5-Hydroxypipecolic Acid Hydrochloride |
824943-40-0 | 5mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A434040-10mg |
(2S,5R)-5-Hydroxypipecolic Acid Hydrochloride |
824943-40-0 | 10mg |
$ 70.00 | 2022-06-08 | ||
| TRC | A434040-50mg |
(2S,5R)-5-Hydroxypipecolic Acid Hydrochloride |
824943-40-0 | 50mg |
$ 250.00 | 2022-06-08 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0800S-1g |
(2S,5R)-5-Hydroxypipecolic acid hydrochloride |
824943-40-0 | 98% | 1g |
11702.99CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0800S-5g |
(2S,5R)-5-Hydroxypipecolic acid hydrochloride |
824943-40-0 | 98% | 5g |
41384.47CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0800S-500mg |
(2S,5R)-5-Hydroxypipecolic acid hydrochloride |
824943-40-0 | 98% | 500mg |
6275.51CNY | 2021-05-07 |
(2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride Production Method
Production Method 1
Production Method 2
Production Method 3
2.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ; 4 h, rt
2.2 Reagents: Diisopropylethylamine ; 12 h, rt
3.1 Reagents: Hydrochloric acid
Production Method 4
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 1.5 h, rt
3.1 Reagents: Hydrochloric acid Solvents: Water ; 2.5 h, reflux
Production Method 5
2.1 1 h, rt
3.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ; 4 h, rt
3.2 Reagents: Diisopropylethylamine ; 12 h, rt
4.1 Reagents: Hydrochloric acid
Production Method 6
2.1 Reagents: Acetic acid , Lithium bromide Solvents: Tetrahydrofuran ; 0 °C → rt; 16 h, rt
3.1 1 h, rt
4.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ; 4 h, rt
4.2 Reagents: Diisopropylethylamine ; 12 h, rt
5.1 Reagents: Hydrochloric acid
Production Method 7
1.2 0 °C; 2 h, rt
1.3 Reagents: Water ; rt
2.1 Reagents: Dimethylformamide Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 2 h, 115 °C
3.1 Reagents: Sodium bicarbonate , Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Methanol ; rt; overnight, rt
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 1.5 h, rt
5.1 Reagents: Hydrochloric acid Solvents: Water ; 2.5 h, reflux
Production Method 8
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 10 min, 0 °C
2.2 0 °C; 2 h, rt
2.3 Reagents: Water ; rt
3.1 Reagents: Dimethylformamide Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 2 h, 115 °C
4.1 Reagents: Sodium bicarbonate , Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Methanol ; rt; overnight, rt
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 1.5 h, rt
6.1 Reagents: Hydrochloric acid Solvents: Water ; 2.5 h, reflux
Production Method 9
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; 24 h, rt
2.2 Reagents: Sodium sulfite Solvents: Water ; 2 h, cooled
3.1 Reagents: Acetic acid , Lithium bromide Solvents: Tetrahydrofuran ; 0 °C → rt; 16 h, rt
4.1 1 h, rt
5.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ; 4 h, rt
5.2 Reagents: Diisopropylethylamine ; 12 h, rt
6.1 Reagents: Hydrochloric acid
Production Method 10
Production Method 11
2.1 Reagents: Hydrochloric acid Solvents: Water ; 24 h, reflux
Production Method 12
1.2 Reagents: Diisopropylethylamine ; 12 h, rt
2.1 Reagents: Hydrochloric acid
Production Method 13
2.1 Reagents: Hydrochloric acid Solvents: Water ; 2.5 h, reflux
Production Method 14
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ; 2 h, 25 °C
3.1 Reagents: Hydrochloric acid Solvents: Water ; 24 h, reflux
Production Method 15
2.1 Reagents: Sodium bicarbonate , Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Methanol ; rt; overnight, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 1.5 h, rt
4.1 Reagents: Hydrochloric acid Solvents: Water ; 2.5 h, reflux
Production Method 16
1.2 Reagents: Sodium sulfite Solvents: Water ; 2 h, cooled
2.1 Reagents: Acetic acid , Lithium bromide Solvents: Tetrahydrofuran ; 0 °C → rt; 16 h, rt
3.1 1 h, rt
4.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ; 4 h, rt
4.2 Reagents: Diisopropylethylamine ; 12 h, rt
5.1 Reagents: Hydrochloric acid
Production Method 17
1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified
1.3 Reagents: Citric acid Solvents: Water ; pH 3
2.1 Reagents: Triethylamine Solvents: Dimethylformamide ; 24 h, rt
3.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; 24 h, rt
3.2 Reagents: Sodium sulfite Solvents: Water ; 2 h, cooled
4.1 Reagents: Acetic acid , Lithium bromide Solvents: Tetrahydrofuran ; 0 °C → rt; 16 h, rt
5.1 1 h, rt
6.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ; 4 h, rt
6.2 Reagents: Diisopropylethylamine ; 12 h, rt
7.1 Reagents: Hydrochloric acid
Production Method 18
1.2 24 h, reflux
1.3 Reagents: Lithium hydroxide Solvents: Ethanol , Water ; overnight, 0 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; basified
1.5 Reagents: Citric acid Solvents: Water ; pH 3
2.1 Reagents: Ammonium hydroxide Catalysts: Chymotrypsin Solvents: Water ; 24 h, pH 8, 38 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ; basified
2.3 Reagents: Citric acid Solvents: Water ; pH 3
3.1 Reagents: Triethylamine Solvents: Dimethylformamide ; 24 h, rt
4.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; 24 h, rt
4.2 Reagents: Sodium sulfite Solvents: Water ; 2 h, cooled
5.1 Reagents: Acetic acid , Lithium bromide Solvents: Tetrahydrofuran ; 0 °C → rt; 16 h, rt
6.1 1 h, rt
7.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ; 4 h, rt
7.2 Reagents: Diisopropylethylamine ; 12 h, rt
8.1 Reagents: Hydrochloric acid
Production Method 19
1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified
1.3 Reagents: Citric acid Solvents: Water ; pH 3
2.1 Reagents: Ammonium hydroxide Catalysts: Chymotrypsin Solvents: Water ; 24 h, pH 8, 38 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ; basified
2.3 Reagents: Citric acid Solvents: Water ; pH 3
3.1 Reagents: Triethylamine Solvents: Dimethylformamide ; 24 h, rt
4.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; 24 h, rt
4.2 Reagents: Sodium sulfite Solvents: Water ; 2 h, cooled
5.1 Reagents: Acetic acid , Lithium bromide Solvents: Tetrahydrofuran ; 0 °C → rt; 16 h, rt
6.1 1 h, rt
7.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ; 4 h, rt
7.2 Reagents: Diisopropylethylamine ; 12 h, rt
8.1 Reagents: Hydrochloric acid
(2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride Raw materials
- Di-tert-butyl dicarbonate
- 4-bromobut-1-ene
- 1,2-Piperidinedicarboxylicacid, 5-hydroxy-6-methoxy-, 2-methyl 1-(phenylmethyl) ester, (2S,5R)-
- 1,3-Dioxolane-2-pentanoicacid, a-amino-, (aS)-
- 1,2-Piperidinedicarboxylic acid, 5-hydroxy-, 1-(1,1-dimethylethyl) 2-ethyl ester, (2S,5R)-
- L-Norleucine, 6-bromo-N-[(1,1-dimethylethoxy)carbonyl]-5-hydroxy-, ethyl ester, (5R)-
- Propanedioic acid, 2-(3-buten-1-yl)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,3-diethyl ester
- 1,2(2H)-Pyridinedicarboxylicacid, 3,4-dihydro-, 2-methyl 1-(phenylmethyl) ester, (2S)-
- 2-Piperidinecarboxylic acid, 5-hydroxy-6-methoxy-, methyl ester, (2S,5R)-
- Diethyl (Boc-amino)malonate
- (S)-2-(BENZYLOXYCARBONYLAMINO)-5-(1,3-DIOXOLAN-2-YL)PENTANOIC ACID
- 5-HEXENOIC ACID, 2-[[(1,1-DIMETHYLETHOXY)CARBONYL]AMINO]-, ETHYL ESTER
- 1,2-Piperidinedicarboxylic acid, 5-hydroxy-, dimethyl ester, (2S-trans)-
- (S)-N-Boc-2-(3'-butenyl)glycine
- 1,3-Dioxolane-2-pentanoic acid, α-[[(phenylmethoxy)carbonyl]amino]-, methyl ester, (αS)-
- Ethyl (2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-5-hexenoate
- N-(N-Benzyloxycarbonyloxy)succinimide
(2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride Preparation Products
(2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride Suppliers
(2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride Related Literature
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
Additional information on (2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride
Comprehensive Overview of (2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride (CAS No. 824943-40-0)
(2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride (CAS No. 824943-40-0) is a chiral piperidine derivative with significant applications in pharmaceutical research and organic synthesis. This compound, characterized by its hydroxyl and carboxylic acid functional groups, is widely utilized as a building block in the development of bioactive molecules. Its stereochemistry (2S,5R) plays a critical role in its interactions with biological targets, making it a valuable tool for drug discovery and medicinal chemistry.
In recent years, the demand for chiral intermediates like (2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride has surged due to their importance in asymmetric synthesis and the production of enantiomerically pure drugs. Researchers and pharmaceutical companies are increasingly focusing on sustainable synthesis methods and green chemistry approaches to produce such compounds, aligning with global trends toward environmentally friendly practices. This compound's versatility also makes it a subject of interest in peptide mimetics and enzyme inhibitor design.
The physicochemical properties of (2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride include high solubility in water and polar solvents, which facilitates its use in aqueous reaction systems. Its hydrochloride salt form enhances stability and shelf life, addressing common challenges in handling hygroscopic or reactive intermediates. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to verify its purity and stereochemical integrity.
From a market perspective, the compound is often searched in conjunction with terms like "chiral building blocks for drug synthesis", "piperidine derivatives in pharmaceuticals", and "CAS 824943-40-0 applications". These keywords reflect the growing interest in custom synthesis and high-value intermediates for niche applications. Additionally, its relevance to neuropharmacology and GPCR-targeted therapies has sparked discussions in academic and industrial forums.
Quality control and regulatory compliance are paramount when working with (2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride. Manufacturers and suppliers must adhere to stringent GMP and ISO standards to ensure batch-to-batch consistency. The compound's safety data and handling guidelines are well-documented, emphasizing proper storage conditions (e.g., desiccated, cool environments) to prevent degradation.
In summary, (2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride (CAS No. 824943-40-0) is a pivotal compound in modern synthetic chemistry and drug development. Its unique stereochemical configuration, coupled with its functional group diversity, positions it as a key player in the design of next-generation therapeutics. As research continues to explore its potential, this compound remains a focal point for innovation in precision medicine and targeted drug delivery systems.
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